2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid
Description
Properties
IUPAC Name |
2-(carboxymethylsulfamoyl)terephthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8S/c12-8(13)4-11-20(18,19)7-3-5(9(14)15)1-2-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXRLLSFITWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with a sulfamoylating agent in the presence of a carboxymethylating reagent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key derivatives of BDC and their substituents are compared below:
Key Observations :
- The sulfamoyl group (-SO2NH-) in the target compound introduces higher polarity and acidity compared to amino (-NH2) or carbamoyl (-CONH2) groups in analogs like ABDC .
- The carboxymethyl (-CH2COOH) side chain may enhance water solubility and metal-binding capacity, similar to sodium carboxylates of BDC used in battery anodes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The sulfamoyl group is more electronegative than amino groups, likely increasing Brønsted acidity and hydrogen-bonding capacity .
- In MOFs, the target compound could form diverse coordination modes, analogous to ABDC in UiO-66-NH2 for catalytic applications .
Metal-Organic Frameworks (MOFs)
- BDC : Used in UiO-66, MIL-88(Fe), and MOF-5 for gas storage (e.g., methane ) and drug delivery .
- ABDC : Enhances CO2 adsorption in EHU-30-NH2 and improves glucose conversion in UiO-66-NH2 .
- Target Compound : Hypothetically, the sulfamoyl group could introduce sulfonic acid-like properties, enabling proton conduction in MOFs or selective adsorption of basic pollutants.
Polymers
- BDC is a key component of PET . Derivatives like hydroxymethylfurfural-based dicarboxylic acids are explored as sustainable alternatives . The target compound’s sulfamoyl group might yield polyamides with enhanced biodegradability or ionic conductivity.
Challenges and Opportunities
Biological Activity
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid, also known by its CAS number 741731-78-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C10H9NO8S
- Molecular Weight : 293.25 g/mol
The structural formula highlights the presence of both carboxylic acid and sulfamoyl functional groups, which may contribute to its biological activity.
Cytotoxicity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µg/ml) | Effect on Cell Viability (%) |
|---|---|---|
| HepG2 (liver cancer) | 42 | 67.7 |
| MCF-7 (breast cancer) | 100 | 78.14 |
| HaCaT (normal keratinocyte) | >250 | 82.23 |
| NIH 3T3 (normal fibroblast) | >500 | 96.11 |
The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines while showing reduced toxicity towards normal cell lines (HaCaT and NIH 3T3) . The observed IC50 values indicate that the compound selectively targets cancer cells.
The cytotoxic effects of this compound are believed to involve several mechanisms:
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that the compound may trigger programmed cell death.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased cell death in malignant cells.
- Inflammation Modulation : Potential anti-inflammatory properties could contribute to its therapeutic effects.
Antimicrobial Activity
Beyond its cytotoxic properties, preliminary investigations into the antimicrobial activity of this compound have indicated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.13 to 2.00 µg/ml against Extended-Spectrum Beta-Lactamase (ESBL) producing strains . This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
A notable study conducted by researchers isolated and characterized this compound from marine-derived actinomycetes such as Streptomyces sp. The study concluded that the bioactive properties of this compound could lead to novel therapeutic applications in oncology and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
